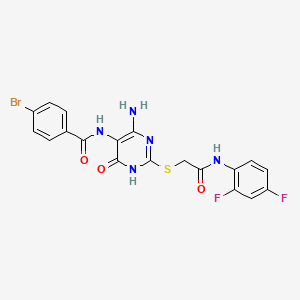

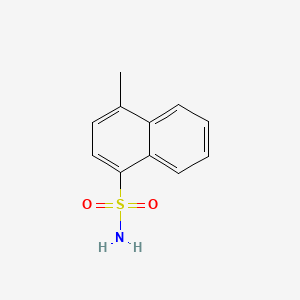

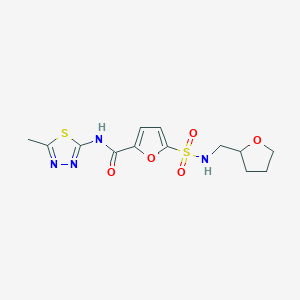

5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole ring and a thiol group. This compound has shown promising results in various scientific studies, making it an interesting topic for research.

科学的研究の応用

Generation of Structurally Diverse Library

The compound serves as a starting material for generating a structurally diverse library through alkylation and ring closure reactions. It participates in reactions with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively. Additionally, it undergoes N-alkylation with various amines and monocyclic NH-azoles, and C-alkylation with ketones, pyrroles, and indoles, leading to the formation of a wide range of derivatives including pyrazolines, pyridines, and benzodiazepines among others (Roman, 2013).

Corrosion Inhibition

Triazole-based Schiff bases derived from the compound have demonstrated significant corrosion inhibitory effects on maraging steel in acidic mixtures. These effects are enhanced with temperature and inhibitor concentration, showcasing their potential as efficient anti-corrosion agents in industrial applications. The compounds adhere to the metal surface via chemisorption, following the Langmuir isotherm adsorption model, and provide a protective layer against corrosion (Mary et al., 2021).

Anticorrosive Effects on Stainless Steel

Similar Schiff bases have shown to inhibit the corrosion of 316 stainless steel in HCl medium, with one demonstrating up to 94.21% efficiency. The adsorption of these inhibitors is primarily through chemisorption, compatible with the Langmuir isotherm. These findings are supported by SEM and EDS analysis, highlighting their potential in protecting steel alloys from corrosion (Nandini et al., 2021).

Antimicrobial Properties

Derivatives of the compound have been synthesized and found to possess strong antibacterial properties. This includes effective action against P. aeruginosa, E. coli, B. subtilis, and B. cerus, showcasing their potential in addressing bacterial infections (Suryawanshi et al., 2022).

特性

IUPAC Name |

3-(dimethylamino)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S/c1-5(2)11-6(10(3)4)8-9-7(11)12/h5H,1-4H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEIAEWZHWDDOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=S)NN=C1N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione](/img/structure/B2957899.png)

![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2957909.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2957911.png)